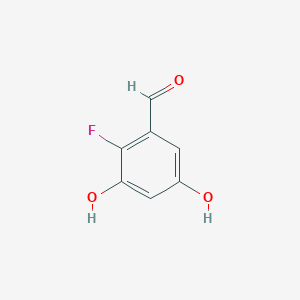

2-Fluoro-3,5-dihydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

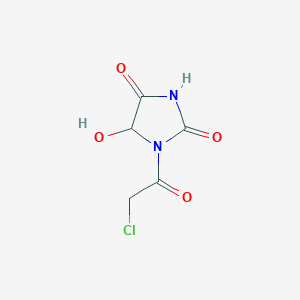

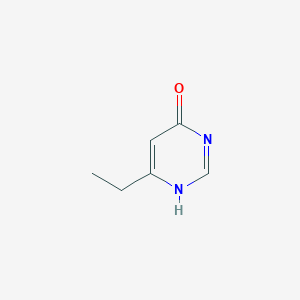

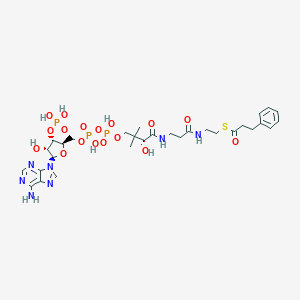

2-Fluoro-3,5-dihydroxybenzaldehyde, also known as 2F-DHB, is a chemical compound that has been widely used in scientific research. It is a derivative of 3,5-dihydroxybenzaldehyde, which is a natural product found in various plants. 2F-DHB has been synthesized using different methods, and its properties and applications have been extensively studied.

Mechanism Of Action

The mechanism of action of 2-Fluoro-3,5-dihydroxybenzaldehyde as a matrix for MALDI is not fully understood. However, it is believed that the presence of the fluorine atom in the molecule enhances the energy absorption and transfer in the matrix, leading to better desorption and ionization of the analyte molecules.

Biochemical And Physiological Effects

There is currently no known biochemical or physiological effect of 2-Fluoro-3,5-dihydroxybenzaldehyde on living organisms. However, its use as a matrix for MALDI has contributed significantly to the advancement of various fields such as proteomics, metabolomics, and lipidomics.

Advantages And Limitations For Lab Experiments

The use of 2-Fluoro-3,5-dihydroxybenzaldehyde as a matrix for MALDI has several advantages over other matrices. It has been shown to provide better sensitivity, resolution, and reproducibility in the analysis of various biomolecules. Additionally, it is relatively easy to synthesize and has a low cost compared to other matrices.

However, there are also some limitations to the use of 2-Fluoro-3,5-dihydroxybenzaldehyde. One of the major limitations is its tendency to form clusters, which can interfere with the analysis of small molecules. Additionally, its use for the analysis of large molecules such as proteins and peptides can be challenging due to its relatively low molecular weight.

Future Directions

Despite its widespread use, there is still much to be explored regarding the properties and applications of 2-Fluoro-3,5-dihydroxybenzaldehyde. Some of the future directions that could be pursued include:

1. Optimization of the synthesis method to improve the yield and purity of the compound.

2. Investigation of the mechanism of action of 2-Fluoro-3,5-dihydroxybenzaldehyde as a matrix for MALDI.

3. Development of new matrices based on 2-Fluoro-3,5-dihydroxybenzaldehyde for the analysis of different biomolecules.

4. Exploration of the potential use of 2-Fluoro-3,5-dihydroxybenzaldehyde in other analytical techniques such as liquid chromatography and capillary electrophoresis.

5. Investigation of the toxicity and biocompatibility of 2-Fluoro-3,5-dihydroxybenzaldehyde for possible biomedical applications.

Conclusion:

2-Fluoro-3,5-dihydroxybenzaldehyde is a chemical compound that has been widely used in scientific research as a matrix for MALDI mass spectrometry. Its properties and applications have been extensively studied, and it has been shown to provide several advantages over other matrices. However, there is still much to be explored regarding its properties and potential applications. Further research in this field could lead to the development of new analytical techniques and biomaterials that could have significant impacts on various fields such as medicine, biology, and chemistry.

Synthesis Methods

The synthesis of 2-Fluoro-3,5-dihydroxybenzaldehyde involves the reaction of 2-fluorobenzaldehyde with 3,5-dihydroxybenzaldehyde in the presence of a catalyst. One of the commonly used methods is the Knoevenagel condensation reaction, which involves the reaction of the aldehyde groups of the two compounds to form a carbon-carbon double bond. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Scientific Research Applications

2-Fluoro-3,5-dihydroxybenzaldehyde has been used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. MALDI is a powerful analytical technique that allows the analysis of a wide range of biomolecules such as proteins, peptides, and nucleic acids. The use of 2-Fluoro-3,5-dihydroxybenzaldehyde as a matrix has been shown to improve the sensitivity and resolution of the MALDI analysis.

properties

CAS RN |

120951-87-3 |

|---|---|

Product Name |

2-Fluoro-3,5-dihydroxybenzaldehyde |

Molecular Formula |

C7H5FO3 |

Molecular Weight |

156.11 g/mol |

IUPAC Name |

2-fluoro-3,5-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H5FO3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-3,10-11H |

InChI Key |

WIHCBZNXQJBQEC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C=O)F)O)O |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)O)O |

synonyms |

Benzaldehyde, 2-fluoro-3,5-dihydroxy- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)

![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)